molecular formula C19H16ClN3OS B6569665 4-chloro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide CAS No. 946223-29-6

4-chloro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide

Cat. No. B6569665
CAS RN: 946223-29-6
M. Wt: 369.9 g/mol
InChI Key: MVADEVIOKMXCPH-UHFFFAOYSA-N
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Description

“4-chloro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide” is a compound that belongs to the group of azole heterocycles . It is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom . This compound has gained considerable attention because of its broad applications in different fields .


Synthesis Analysis

The synthesis of this compound involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . During the course of experimental research, it was found that heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA) leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N-1 position of the 4,5-dihydro-1H-imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound is confirmed by IR, NMR spectroscopic data, as well as single-crystal X-ray analyses .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, yielding imines which are subsequently converted into the corresponding amides .

Scientific Research Applications

4-chloro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide has been studied extensively for its potential applications in the fields of medicine and biochemistry. It has been used in various laboratory experiments to study its effects on a variety of biochemical and physiological processes. This compound has been used in studies examining its effects on cell proliferation and apoptosis, as well as its effects on the expression of certain genes. It has also been studied for its potential use as an anti-inflammatory and anti-cancer agent. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Advantages and Limitations for Lab Experiments

4-chloro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. Additionally, it has been found to have a variety of biochemical and physiological effects, which makes it useful for a variety of experiments. However, this compound also has some limitations. It is relatively expensive, and its effects can be affected by certain environmental factors, such as temperature and pH.

Future Directions

There are several potential future directions for the study of 4-chloro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide. Further research could be done to better understand its exact mechanism of action and to identify its target receptors. Additionally, further research could be done to examine its potential use in the treatment of various diseases, such as cancer, Alzheimer’s, and Parkinson’s. Additionally, further research could be done to examine its potential use as an anti-inflammatory and anti-oxidant agent. Finally, further research could be done to examine its potential use in the development of novel drugs and therapeutics.

Synthesis Methods

4-chloro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide can be synthesized in a few steps starting from 4-chlorobenzamide and 6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-ylmethanol. The first step involves the condensation of 4-chlorobenzamide with 6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-ylmethanol in the presence of an acid catalyst to form the desired product. The reaction is carried out at a temperature of around 100°C and the reaction time is typically around 4 hours. The product can then be recrystallized from a suitable solvent to obtain pure this compound.

properties

IUPAC Name

4-chloro-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c20-15-8-6-14(7-9-15)18(24)21-12-16-17(13-4-2-1-3-5-13)22-19-23(16)10-11-25-19/h1-9H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVADEVIOKMXCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=C(N21)CNC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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